molecular formula C13H17ClN2O4 B14036803 (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

Cat. No.: B14036803
M. Wt: 300.74 g/mol
InChI Key: CUBJXYRXBSREMA-RFVHGSKJSA-N
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Description

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperazine nitrogen with a phenylmethoxycarbonyl group. This can be achieved using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylation of the piperazine ring can be carried out using carbon dioxide under high pressure and temperature conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
  • (2R,6R)-Hydroxynorketamine hydrochloride
  • (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride

Uniqueness

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylmethoxycarbonyl group and piperazine ring contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16N2O4.ClH/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,16,17);1H/t11-;/m1./s1

InChI Key

CUBJXYRXBSREMA-RFVHGSKJSA-N

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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